molecular formula C7H13F3N2O B13963060 (R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine

(R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine

Cat. No.: B13963060
M. Wt: 198.19 g/mol
InChI Key: SPCFKXQJWVSXEJ-ZCFIWIBFSA-N
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Description

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is a compound of interest in various fields of scientific research. It features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanamine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Ethanamine Moiety: The ethanamine group is attached through nucleophilic substitution reactions, often using ethanamine derivatives as starting materials.

Industrial Production Methods

Industrial production of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pyrrolidine ring may interact with receptors or enzymes, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyrrolidin-3-yl)aniline: Shares the pyrrolidine ring but lacks the trifluoromethyl group.

    ®-1-(Pyrrolidin-3-yl)-1H-tetrazole: Contains a pyrrolidine ring with a different functional group.

    ®-3-Aminopyrrolidine Dihydrochloride: A pyrrolidine derivative with an amino group.

Uniqueness

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C7H13F3N2O

Molecular Weight

198.19 g/mol

IUPAC Name

2-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanamine

InChI

InChI=1S/C7H13F3N2O/c8-7(9,10)12-3-1-6(5-12)13-4-2-11/h6H,1-5,11H2/t6-/m1/s1

InChI Key

SPCFKXQJWVSXEJ-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1OCCN)C(F)(F)F

Canonical SMILES

C1CN(CC1OCCN)C(F)(F)F

Origin of Product

United States

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